Flufylline

Descripción

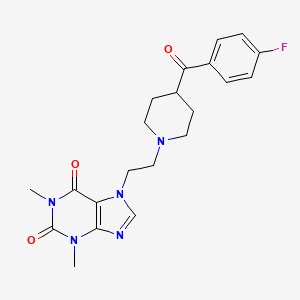

Structure

3D Structure

Propiedades

IUPAC Name |

7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEYQPKJAPXGPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231611 |

Source

|

| Record name | Flufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82190-91-8 |

Source

|

| Record name | Flufylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G173034U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Flufylline: A Theophylline Analog

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Flufylline, a derivative of theophylline, belongs to the methylxanthine class of compounds. Theophylline itself has a long history of use in the treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are attributed to its dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. As a theophylline analog, this compound is presumed to share a similar pharmacological profile, though specific data on its potency and selectivity remain scarce in publicly accessible literature. This guide aims to provide a comprehensive overview of the expected pharmacological properties of this compound based on the well-established profile of theophylline and related analogs, highlighting the need for further research to fully characterize this compound.

Core Pharmacological Profile

The pharmacological actions of theophylline analogs like this compound are primarily centered around two key molecular targets: phosphodiesterases and adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of various PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides is responsible for many of its therapeutic effects, including smooth muscle relaxation.

Expected Effects of this compound:

-

Bronchodilation: Inhibition of PDE in airway smooth muscle cells is expected to cause relaxation and widening of the airways, which is the primary mechanism for its potential use in asthma and COPD.

-

Anti-inflammatory Effects: By increasing cAMP in inflammatory cells, this compound may suppress the release of pro-inflammatory mediators.

-

Cardiovascular Effects: Non-selective PDE inhibition can lead to cardiac stimulation and vasodilation.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B subtypes. This antagonism can contribute to both therapeutic and adverse effects.

Expected Effects of this compound:

-

Bronchodilation: Blockade of A1 receptors on airway smooth muscle can prevent adenosine-induced bronchoconstriction.

-

Central Nervous System (CNS) Stimulation: Antagonism of adenosine receptors in the brain is responsible for the stimulant effects of methylxanthines, which can lead to side effects like insomnia and nervousness.

-

Increased Respiratory Drive: Theophylline can stimulate the respiratory center in the medulla, an effect partially attributed to adenosine receptor blockade.

Quantitative Data (Hypothetical)

Due to the lack of specific published data for this compound, the following tables present a hypothetical summary of quantitative data based on known values for other theophylline analogs. These tables are for illustrative purposes to guide potential future research.

Table 1: Hypothetical Adenosine Receptor Binding Affinities (Ki, nM) of this compound

| Receptor Subtype | Hypothetical Kᵢ (nM) |

| A₁ | Data not available |

| A₂ₐ | Data not available |

| A₂ₑ | Data not available |

| A₃ | Data not available |

Table 2: Hypothetical Phosphodiesterase Inhibition (IC₅₀, µM) of this compound

| PDE Isoform | Hypothetical IC₅₀ (µM) |

| PDE1 | Data not available |

| PDE2 | Data not available |

| PDE3 | Data not available |

| PDE4 | Data not available |

| PDE5 | Data not available |

Table 3: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | Hypothetical Value |

| Bioavailability (Oral) | Data not available |

| Volume of Distribution | Data not available |

| Plasma Half-life | Data not available |

| Clearance | Data not available |

Signaling Pathways

The primary signaling pathways influenced by theophylline analogs involve the modulation of cyclic nucleotide levels.

Flufylline: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufylline, with the IUPAC name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, is a synthetic xanthine derivative with potential pharmacological applications. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, intended for researchers and professionals in the field of drug development. The document details the synthetic route, including experimental protocols for the preparation of its precursors and the final compound. Furthermore, it compiles the known chemical and physical properties of this compound and discusses its potential mechanisms of action based on its structural similarity to known adenosine receptor antagonists and phosphodiesterase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams using the DOT language.

Synthesis of this compound

The synthesis of this compound is achieved through the condensation of two key precursors: 7-(2-chloroethyl)theophylline and 4-(p-fluorobenzoyl)piperidine.

Synthetic Pathway

Caption: Synthetic pathway of this compound.

Experimental Protocols

1.2.1. Synthesis of 7-(2-chloroethyl)theophylline

The synthesis of 7-(2-chloroethyl)theophylline involves the alkylation of theophylline.[1]

-

Materials: Theophylline, 1,2-dichloroethane, Sodium Hydroxide (NaOH).

-

Procedure:

-

Dissolve theophylline in an aqueous solution of sodium hydroxide.

-

Add 1,2-dichloroethane to the solution.

-

Reflux the mixture for an appropriate time to allow the reaction to complete.

-

After cooling, the product can be isolated by filtration and purified by recrystallization.

-

1.2.2. Synthesis of 4-(p-fluorobenzoyl)piperidine

This precursor can be synthesized through various methods, one of which involves the acylation of piperidine.

-

Materials: Piperidine, 4-fluorobenzoyl chloride, a suitable base (e.g., triethylamine).

-

Procedure:

-

Dissolve piperidine and the base in an appropriate aprotic solvent.

-

Slowly add 4-fluorobenzoyl chloride to the solution while stirring, typically at a reduced temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

The product can be isolated by extraction and purified by chromatography or recrystallization.

-

1.2.3. Synthesis of this compound

The final step is the condensation of the two precursors.

-

Materials: 7-(2-chloroethyl)theophylline, 4-(p-fluorobenzoyl)piperidine, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Combine 7-(2-chloroethyl)theophylline and 4-(p-fluorobenzoyl)piperidine in the solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

-

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C21H24FN5O3 |

| Molecular Weight | 413.45 g/mol |

| IUPAC Name | 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |

| CAS Number | 82190-91-8 |

| Appearance | Solid |

| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO and DMF. |

| pKa | Data not available. |

| Melting Point | Data not available. |

Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of this compound. Due to the presence of a fluorine atom, both ¹H NMR and ¹⁹F NMR are highly informative.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl groups on the xanthine ring, the ethyl linker, the piperidine ring protons, and the aromatic protons of the fluorobenzoyl group.

-

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a signal corresponding to the single fluorine atom on the benzoyl group, providing information about its chemical environment.[1][2]

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide structural information by identifying characteristic losses of fragments.[3][4]

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been extensively studied. However, its structural similarity to other xanthine derivatives like theophylline and caffeine suggests two primary potential mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

This compound may act as an antagonist at adenosine receptors, particularly the A₁ and A₂ₐ subtypes. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking these receptors, this compound could exert stimulatory effects.

References

- 1. biophysics.org [biophysics.org]

- 2. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

Flufylline: A Technical Whitepaper on its Role as a Serotonin and Putative Histamine Antagonist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flufylline (Sgd 195/78) is a theophylline derivative that has been primarily characterized as a serotonin 5-HT₂ receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the existing research on this compound's pharmacological activity, with a focus on its established role in the serotonergic system and an examination of the limited evidence suggesting potential histamine receptor antagonism. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents signaling pathway and experimental workflow diagrams to support further research and development.

Introduction to this compound

This compound, with the chemical name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, is a synthetic compound derived from theophylline. It has been investigated for its pharmacological properties, notably its effects on the cardiovascular system, where it has demonstrated antihypertensive properties in animal models.[1] The primary mechanism of action identified for this compound is its antagonism of 5-HT₂ receptors. While some non-experimental sources suggest a role as a histamine antagonist, this claim is not well-supported by primary scientific literature.

Serotonin 5-HT₂ Receptor Antagonism

The most definitive pharmacological activity of this compound is its role as a 5-HT₂ receptor antagonist. This has been established through both in vivo and in vitro studies.

Quantitative Data

A key study by Korstanje et al. (1986) evaluated this compound's activity at 5-HT₂ receptors.[2] While the full quantitative results from this specific study are not widely available, the research abstract indicates the determination of both in vivo antagonist potency and in vitro receptor affinity. The table below summarizes the types of quantitative data obtained in this and similar pharmacological studies.

| Parameter | Receptor Target | Method | Description |

| pA₂ Value | 5-HT₂ Receptor | In vivo functional assay (e.g., antagonism of agonist-induced pressor response in pithed rats) | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency. |

| Kᵢ Value | 5-HT₂ Receptor | In vitro radioligand binding assay (e.g., displacement of [³H]mianserin from rat brain preparations) | The inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the antagonist's binding affinity. |

| IC₅₀ Value | 5-HT₂ Receptor | In vitro radioligand binding assay | The concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand. This value can be converted to a Kᵢ value. |

Experimental Protocols

The following are detailed methodologies typical for characterizing a compound like this compound as a 5-HT₂ receptor antagonist, based on the experiments described by Korstanje et al.[2]

2.2.1. In Vivo 5-HT₂ Receptor Antagonism in Pithed Rats

-

Objective: To determine the functional antagonist potency of this compound at postjunctional 5-HT₂ receptors in vivo.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Rats are anesthetized, and the brain is destroyed via a steel rod inserted through the orbit into the vertebral canal (pithing). This eliminates central nervous system influences on blood pressure.

-

Artificial respiration is initiated.

-

A catheter is inserted into a carotid artery for continuous blood pressure monitoring. Another catheter is placed in a jugular vein for drug administration.

-

A cumulative dose-response curve is established for a selective 5-HT₂ receptor agonist (e.g., 5-HT or a more specific agonist) by measuring the increase in diastolic blood pressure.

-

This compound is administered intravenously at a specific dose.

-

After a set equilibration period, the dose-response curve for the 5-HT₂ agonist is re-determined in the presence of this compound.

-

The rightward shift in the agonist dose-response curve is used to calculate the pA₂ value, which quantifies the antagonist potency of this compound.

-

2.2.2. In Vitro Radioligand Binding Assay for 5-HT₂ Receptor Affinity

-

Objective: To determine the binding affinity of this compound for 5-HT₂ receptors.

-

Tissue Preparation: Rat brain cortex, a region with a high density of 5-HT₂ receptors, is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.

-

Radioligand: [³H]mianserin or [³H]ketanserin, which are radiolabeled antagonists that bind with high affinity to 5-HT₂ receptors.

-

Procedure:

-

Aliquots of the prepared brain membranes are incubated in assay tubes.

-

A fixed concentration of the radioligand (e.g., [³H]mianserin) is added to each tube.

-

Varying concentrations of unlabeled this compound (the competitor) are added to different sets of tubes.

-

"Total binding" is determined in tubes with only the radioligand and membranes. "Non-specific binding" is determined in the presence of a high concentration of a non-radiolabeled, potent 5-HT₂ antagonist (e.g., unlabeled ketanserin) to saturate the receptors.

-

The tubes are incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Kᵢ).

-

5-HT₂A Receptor Signaling Pathway

Antagonism of the 5-HT₂A receptor, a Gq/11-coupled receptor, blocks the downstream signaling cascade initiated by serotonin.

Caption: 5-HT₂A receptor signaling pathway and point of this compound antagonism.

Histamine Receptor Antagonism: An Unconfirmed Role

While this compound's activity at serotonin receptors is documented in primary research, its role as a histamine antagonist is less clear. A PubChem entry and a patent for related theophylline derivatives do mention histamine antagonistic effects. However, there is a notable absence of peer-reviewed studies that provide quantitative data (e.g., binding affinities for H₁, H₂, H₃, or H₄ receptors) or detailed experimental evidence to support this claim.

The abstract for the Korstanje et al. (1986) study includes a MeSH term for "Histamine H2 Antagonists / pharmacology*", but the text of the abstract does not describe any experiments conducted on histamine receptors for this compound. This suggests the MeSH term may be a broader categorization and not indicative of specific experimental findings for this compound.

Further research, including broad receptor screening panels, would be necessary to confirm or refute this compound's activity at histamine receptors and to quantify its affinity and functional potency if any such activity exists.

Hypothetical Histamine H₁ Receptor Signaling Pathway

Should this compound be found to antagonize the histamine H₁ receptor, another Gq/11-coupled receptor, it would inhibit a similar signaling cascade.

Caption: Histamine H₁ receptor signaling and the hypothetical point of antagonism.

General Experimental Workflow for Receptor Antagonist Characterization

The workflow for characterizing a novel compound like this compound typically follows a hierarchical approach from initial screening to in-depth functional analysis.

Caption: General experimental workflow for antagonist characterization.

Conclusion and Future Directions

This compound is a confirmed 5-HT₂ receptor antagonist with demonstrated in vivo and in vitro activity. Its pharmacological profile suggests potential therapeutic applications where modulation of the serotonergic system is beneficial, such as in certain cardiovascular conditions.

The evidence for this compound's role as a histamine antagonist is currently anecdotal and lacks substantiation in the primary scientific literature. This represents a significant knowledge gap. To fully elucidate the pharmacological profile of this compound, the following future research is recommended:

-

Comprehensive Receptor Screening: A broad panel of receptor binding assays should be performed to definitively assess this compound's affinity for all histamine receptor subtypes (H₁-H₄) and other off-target receptors.

-

Functional Characterization: If binding to histamine receptors is confirmed, cell-based functional assays (e.g., calcium mobilization, cAMP assays) should be conducted to determine whether this compound acts as an antagonist, inverse agonist, or agonist at these receptors.

-

In Vivo Studies: Should significant histamine receptor antagonism be identified, in vivo studies in relevant animal models of allergy or inflammation would be warranted to explore its potential therapeutic utility in these areas.

This technical guide provides a summary of the current understanding of this compound's pharmacology and a roadmap for clarifying its complete mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of this compound, fluprofylline, ritanserin, butanserin and R 56413 with respect to in-vivo alpha 1-,alpha 2- and 5-HT2-receptor antagonism and in-vitro affinity for alpha 1-,alpha 2- and 5-HT2-receptors: comparison with ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Effects of Fluvoxamine and Related Compounds

Introduction

While the query specified "Flufylline," this appears to be a likely misspelling. This technical guide focuses on the well-documented anti-inflammatory properties of Fluvoxamine , a selective serotonin reuptake inhibitor (SSRI). Additionally, given the potential for nomenclature confusion and the shared mechanisms of anti-inflammatory action, this guide will also incorporate relevant data on the xanthine derivatives Pentoxifylline and Theophylline . These compounds exhibit significant immunomodulatory effects, primarily through the inhibition of phosphodiesterases (PDEs) and modulation of key inflammatory signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Fluvoxamine and related xanthine derivatives are multifaceted. Fluvoxamine is thought to exert its anti-inflammatory effects through its agonist activity at the sigma-1 receptor, which in turn modulates inflammatory responses[1]. Both Fluvoxamine and xanthines like Pentoxifylline and Theophylline have been shown to modulate critical inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. A key mechanism for the xanthine derivatives is the non-selective inhibition of phosphodiesterases, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects[2][3].

A central aspect of their anti-inflammatory action is the suppression of pro-inflammatory cytokines. Notably, Fluvoxamine, Pentoxifylline, and Theophylline have all been demonstrated to reduce the production and expression of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory response[4][5].

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of Fluvoxamine and Pentoxifylline from various in vitro and in vivo studies.

Table 1: In Vivo Anti-inflammatory Effects of Fluvoxamine in Rat Models

| Model | Drug & Dose | Parameter | Result | p-value | Reference |

| Carrageenan-induced paw edema | Fluvoxamine (50 mg/kg, IP) | Paw Edema Inhibition | 21.3% suppression | p<0.001 | |

| Formaldehyde-induced arthritis | Fluvoxamine (50 mg/kg, orally) | Arthritic Score | Significant decrease | p<0.001 | |

| Complete Freund's Adjuvant (CFA)-induced arthritis | Fluvoxamine (50 mg/kg, orally) | Paw Thickness | Significant decrease | p<0.001 | |

| CFA-induced arthritis | Fluvoxamine (50 mg/kg, orally) | TNF-α (serum) | 147.0 ± 2.0 pg/mL (control) vs. 53.8 ± 1.3 pg/mL (treated) | p<0.001 | |

| CFA-induced arthritis | Fluvoxamine (50 mg/kg, orally) | PGE2 (serum) | 406.8 ± 2.5 pg/mL (control) vs. 205 ± 3.6 pg/mL (treated) | p<0.001 | |

| CFA-induced arthritis | Fluvoxamine (50 mg/kg, orally) | IL-1β (serum) | 93.8 ± 1.3 pg/mL (control) vs. 42.0 ± 1.4 pg/mL (treated) | p<0.001 | |

| 6-OHDA lesioned striatum (Parkinsonian model) | Fluvoxamine | IL-1β, IL-6, TNF-α mRNA | Down-regulated | Not specified | |

| 6-OHDA lesioned striatum (Parkinsonian model) | Fluvoxamine | IL-10, TGF-β mRNA | Up-regulated | Not specified |

Table 2: In Vitro Anti-inflammatory Effects of Fluvoxamine

| Cell Line | Stimulant | Drug & Concentration | Target Gene/Protein | Effect | p-value | Reference |

| Human Endothelial Cells (HUVECs) | LPS (1 µg/ml) | Fluvoxamine (10⁻⁶ M) | VCAM-1 mRNA | Significant decrease | p=0.006 | |

| Human Endothelial Cells (HUVECs) | LPS (1 µg/ml) | Fluvoxamine (10⁻⁷ M) | VCAM-1 mRNA | Significant decrease | p=0.01 | |

| Human Endothelial Cells (HUVECs) | LPS (1 µg/ml) | Fluvoxamine (10⁻⁶ M) | ICAM-1 mRNA | Significant decrease | p<0.001 | |

| Human Endothelial Cells (HUVECs) | LPS (1 µg/ml) | Fluvoxamine (10⁻⁷ M) | ICAM-1 mRNA | Significant decrease | p=0.04 | |

| Human Endothelial Cells (HUVECs) | LPS (1 µg/ml) | Fluvoxamine (10⁻⁶ M) | iNOS mRNA | Significant suppression | p<0.001 | |

| Human Endothelial Cells (HUVECs) | LPS (1 µg/ml) | Fluvoxamine (10⁻⁷ M) | iNOS mRNA | Significant suppression | p=0.001 | |

| Human Endothelial Cells (HUVECs) | LPS (1 µg/ml) | Fluvoxamine (10⁻⁶ M) | COX-2 mRNA | Reduced expression | p=0.04 | |

| U937 Macrophages | LPS | Fluvoxamine (10⁻⁶ M & 10⁻⁷ M) | iNOS mRNA | Considerable decrease | p<0.001 | |

| U937 Macrophages | LPS | Fluvoxamine (10⁻⁶ M) | COX-2 mRNA | Significant decrease | p<0.05 | |

| U937 Macrophages | LPS | Fluvoxamine | COX-2 Protein | Significant decrease | Not specified |

Table 3: Anti-inflammatory Effects of Pentoxifylline

| Study Population/Model | Drug & Dose | Parameter | Result | p-value | Reference |

| Hemodialysis patients | Pentoxifylline (400 mg/day) | TNF-α (serum) | Baseline: 0.4 pg/mL, Final: 0 pg/mL | p<0.05 | |

| Hemodialysis patients | Pentoxifylline (400 mg/day) | IL-6 (serum) | Baseline: 9.4 pg/mL, Final: 2.9 pg/mL | p<0.05 | |

| Hemodialysis patients | Pentoxifylline (400 mg/day) | CRP (serum) | Baseline: 7.1 mg/L, Final: 2.6 mg/L | p<0.05 | |

| Patients with Coronary Artery Disease | Pentoxifylline (400 mg TID) | CRP (plasma) | Significant reduction | p=0.04 | |

| Patients with Coronary Artery Disease | Pentoxifylline (400 mg TID) | TNF-α (plasma) | Significant reduction | p<0.01 | |

| Murine Peritoneal Exudate Cells | Pentoxifylline (100 & 1000 µg/ml) | TNF-α production | Inhibition | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from studies investigating the anti-inflammatory effects of Fluvoxamine.

-

Animals: Male Wistar rats are typically used.

-

Induction of Inflammation: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.

-

Drug Administration:

-

For pre-treatment studies, Fluvoxamine is administered intraperitoneally (IP) at doses ranging from 2.5 to 50 mg/kg, 30 minutes before the carrageenan injection.

-

A control group receives the vehicle (e.g., saline) instead of Fluvoxamine.

-

-

Measurement of Edema: The volume of the paw is measured at specific time points (e.g., 4 hours) after carrageenan injection using a plethysmometer. The increase in paw volume is calculated as an indicator of edema.

-

Gene Expression Analysis: At the end of the experiment, paw tissue can be collected for the measurement of inflammatory gene expression (e.g., ICAM-1, VCAM-1, COX-2, iNOS) using quantitative real-time PCR (qRT-PCR).

In Vitro Model: LPS-Stimulated Human Endothelial Cells

This protocol is based on studies evaluating the effects of Fluvoxamine on endothelial cell inflammation.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach 70-80% confluency.

-

Experimental Setup: Cells are seeded in 6-well plates.

-

Drug Treatment: Cells are pre-treated with various concentrations of Fluvoxamine (e.g., 10⁻⁸ M to 10⁻⁶ M) for 1 hour.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/ml is added to the cell cultures to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

-

Gene Expression Analysis: After a 6-hour incubation period, total RNA is extracted from the cells. The expression levels of target inflammatory genes (e.g., ICAM-1, VCAM-1, COX-2, iNOS) are quantified using qRT-PCR. Data is normalized to a housekeeping gene (e.g., 18S rRNA).

In Vitro Model: LPS-Stimulated U937 Macrophages

This protocol is derived from studies assessing the impact of Fluvoxamine on macrophage-mediated inflammation.

-

Cell Culture and Differentiation: Human U937 monocytic cells are cultured and can be differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Drug Treatment: Differentiated macrophages are pre-treated with Fluvoxamine at various concentrations (e.g., 10⁻⁷ M and 10⁻⁶ M).

-

Inflammatory Stimulus: LPS is used to stimulate an inflammatory response in the macrophages.

-

Gene and Protein Expression Analysis:

-

The mRNA expression of inflammatory genes like COX-2 and iNOS is measured by qRT-PCR.

-

The protein expression of COX-2 can be quantified by flow cytometry.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow.

Caption: A typical experimental workflow for in vivo and in vitro anti-inflammatory studies.

References

- 1. Frontiers | Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor necrosis factor-alpha, prostaglandin-E2 and interleukin-1β targeted anti-arthritic potential of fluvoxamine: drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluvoxamine maleate normalizes striatal neuronal inflammatory cytokine activity in a Parkinsonian rat model associated with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted Waters of Preclinical Safety: A Preliminary Toxicity Screening Guide for Novel Xanthine Derivatives like Flufylline (Sgd 19578)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flufylline (Sgd 19578), a xanthine derivative, presents a promising scaffold for therapeutic innovation. However, a thorough evaluation of its safety profile is paramount before it can advance through the drug development pipeline. This technical guide outlines a comprehensive, albeit hypothetical, preliminary toxicity screening program for this compound. Due to the current absence of publicly available toxicological data for this specific molecule, this document leverages established methodologies and the known toxicities of the parent compound, theophylline, to propose a robust screening strategy. The following sections detail recommended in vitro and in vivo assays, data presentation frameworks, and relevant biological pathways to provide a foundational roadmap for the preclinical safety assessment of this compound and similar novel chemical entities.

Proposed In Vitro Toxicity Assessment

A tiered in vitro testing strategy is recommended to provide initial insights into the potential toxicity of this compound without the immediate need for extensive animal testing.

Cytotoxicity Assays

Objective: To determine the concentration at which this compound induces cell death in various cell lines, providing a preliminary indication of its general toxicity.

Experimental Protocol:

-

Cell Lines: A panel of cell lines should be used, including a human liver cell line (e.g., HepG2), a human kidney cell line (e.g., HEK293), and a neuronal cell line (e.g., SH-SY5Y) to assess potential organ-specific toxicity.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. A serial dilution of this compound (e.g., from 0.1 µM to 1000 µM) is then added to the wells.

-

Incubation: The cells are incubated with the compound for 24 and 48 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

-

Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated for each cell line and time point.

Table 1: Example Data Presentation for In Vitro Cytotoxicity of this compound (IC50 in µM)

| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) |

| HepG2 (Liver) | [Hypothetical Value] | [Hypothetical Value] |

| HEK293 (Kidney) | [Hypothetical Value] | [Hypothetical Value] |

| SH-SY5Y (Neuronal) | [Hypothetical Value] | [Hypothetical Value] |

Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Experimental Protocol (Ames Test):

-

Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction) is used.

-

Treatment: The bacterial strains are exposed to a range of this compound concentrations.

-

Incubation: The plates are incubated for 48-72 hours.

-

Revertant Counting: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Table 2: Example Data Presentation for Ames Test of this compound

| S. typhimurium Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) |

| TA98 | Without | [Hypothetical Result] |

| TA98 | With | [Hypothetical Result] |

| TA100 | Without | [Hypothetical Result] |

| TA100 | With | [Hypothetical Result] |

Proposed In Vivo Acute Toxicity Assessment

An acute toxicity study in a rodent model is a crucial next step to understand the systemic effects of a single high dose of this compound.

Objective: To determine the median lethal dose (LD50) and identify the primary target organs of toxicity after a single administration of this compound.

Experimental Protocol:

-

Animal Model: Sprague-Dawley rats (equal numbers of males and females).

-

Dosing: A single dose of this compound is administered via the intended clinical route (e.g., oral gavage). A range-finding study is first conducted, followed by a definitive study with at least three dose levels.

-

Observation: Animals are observed for clinical signs of toxicity and mortality for 14 days. Body weight and food consumption are recorded regularly.

-

Necropsy: At the end of the study, all animals are subjected to a gross necropsy. Key organs are weighed, and tissue samples are collected for histopathological examination.

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Table 3: Example Data Presentation for Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |

| 0 (Vehicle) | 10 | 0 | No abnormalities observed |

| [Low Dose] | 10 | [Value] | [Observations] |

| [Mid Dose] | 10 | [Value] | [Observations] |

| [High Dose] | 10 | [Value] | [Observations] |

Potential Signaling Pathways of Concern

Given that this compound is a theophylline derivative, its toxic effects may be mediated through similar pathways. Theophylline's primary mechanisms of action, which can also lead to toxicity at high concentrations, are the non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][2]

Experimental and Logical Workflows

A structured workflow is essential for a systematic preliminary toxicity screening.

Conclusion

While specific toxicological data for this compound (Sgd 19578) remains to be established, the framework presented in this guide provides a comprehensive starting point for its preclinical safety evaluation. By employing a combination of in vitro and in vivo assays and considering the known mechanisms of related compounds, researchers can systematically investigate the potential liabilities of this compound. This structured approach will enable informed decision-making and is a critical component of responsible drug development.

References

Flufylline (C21H24FN5O3): A Comprehensive Technical Guide to its Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufylline, with the chemical formula C21H24FN5O3, is a xanthine derivative of significant interest in medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of its molecular structure, synthesis, purification, and comprehensive characterization using modern analytical techniques. Detailed experimental protocols for its analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this document elucidates its presumed mechanism of action as an adenosine receptor antagonist and phosphodiesterase inhibitor, supported by signaling pathway diagrams. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Molecular Structure

This compound, systematically named 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, possesses a core theophylline structure (a dimethylated xanthine) linked to a 4-(4-fluorobenzoyl)piperidine moiety via an ethyl chain.[1]

Table 1: Molecular Descriptors of this compound [1]

| Descriptor | Value |

| IUPAC Name | 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |

| InChI | InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3 |

| InChIKey | PMEYQPKJAPXGPS-UHFFFAOYSA-N |

| Molecular Formula | C21H24FN5O3 |

| Molecular Weight | 413.4 g/mol |

| Monoisotopic Mass | 413.18631781 Da |

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route involves the reaction of a theophylline salt with a pre-synthesized N-ethyl-4-(4-fluorobenzoyl)piperidine derivative carrying a leaving group on the ethyl chain.

Caption: General workflow for the synthesis of this compound.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization or column chromatography are standard procedures.

Experimental Protocol: Purification by Recrystallization

-

Solvent Screening: Identify a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Although specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Theophylline - N-CH₃ | 3.2 - 3.5 | 28 - 30 |

| Theophylline - N-CH₃ | 3.4 - 3.7 | 30 - 32 |

| Theophylline - C=O | - | 151 - 153 |

| Theophylline - C=O | - | 155 - 157 |

| Theophylline - Imidazole CH | 7.5 - 7.8 | 140 - 142 |

| Theophylline - C4, C5, C8 | - | 107, 148, 141 (approx.) |

| Ethyl - N-CH₂ | 4.2 - 4.5 | 45 - 48 |

| Ethyl - C-CH₂ | 2.8 - 3.1 | 55 - 58 |

| Piperidine - CH₂ (axial & equatorial) | 1.8 - 2.2, 2.8 - 3.2 | 53 - 56 |

| Piperidine - CH | 3.0 - 3.4 | 45 - 48 |

| Fluorobenzoyl - Aromatic CH | 7.1 - 7.3 (ortho to F) | 115 - 117 (d, J ≈ 22 Hz) |

| Fluorobenzoyl - Aromatic CH | 7.9 - 8.1 (ortho to C=O) | 130 - 132 (d, J ≈ 9 Hz) |

| Fluorobenzoyl - C=O | - | 195 - 198 |

| Fluorobenzoyl - C-F | - | 164 - 166 (d, J ≈ 250 Hz) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically with proton decoupling.

-

2D NMR (Optional): For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like this compound.

Table 3: Predicted m/z Values for this compound and Key Fragments

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 414.1936 | Protonated molecular ion |

| Fragment 1 | 181.0716 | Theophylline moiety |

| Fragment 2 | 123.0394 | 4-Fluorobenzoyl cation |

| Fragment 3 | 234.1220 | Piperidin-ethyl fragment |

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

-

MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Caption: Workflow for the mass spectrometric fragmentation analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying the concentration of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this compound.

Table 4: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Start with 20% B, increase to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 273 nm (approximate λmax of theophylline) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This is a starting point, and method optimization is necessary.

Experimental Protocol: HPLC Method Development and Validation

-

Method Development: Optimize the mobile phase composition, gradient, and flow rate to achieve good peak shape and resolution.

-

Validation (as per ICH guidelines):

-

Specificity: Ensure no interference from diluents or potential impurities.

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in parameters.

-

Mechanism of Action and Signaling Pathways

This compound, as a xanthine derivative, is presumed to exert its pharmacological effects through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that acts on four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This compound is expected to act as a competitive antagonist, particularly at the A₁ and A₂ₐ receptors. Antagonism of the A₁ receptor, which is coupled to inhibitory G proteins (Gi/o), would lead to an increase in intracellular cyclic AMP (cAMP) levels by disinhibiting adenylyl cyclase.

Caption: Signaling pathway of Adenosine A₁ receptor and its antagonism by this compound.

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, xanthines like this compound can increase the intracellular concentrations of these second messengers, leading to various physiological effects such as smooth muscle relaxation.

Caption: Mechanism of phosphodiesterase inhibition by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and characterization of this compound. While specific experimental data for this compound remains limited in publicly accessible literature, this document outlines the established methodologies and expected outcomes for its synthesis, purification, and analysis. The detailed protocols and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the pharmacological properties and therapeutic potential of this compound.

References

Initial Research on Flufylline's Blood Pressure-Lowering Activity: A Technical Guide

Disclaimer: As of the latest literature review, specific data on a compound named "Flufylline" and its blood pressure-lowering activity is not available. This technical guide, therefore, presents a hypothetical exploration of potential mechanisms of action based on established pharmacological principles and data from analogous compounds known to affect blood pressure. This document is intended for researchers, scientists, and drug development professionals as a framework for investigating novel antihypertensive agents.

Introduction

Hypertension is a major risk factor for cardiovascular disease, and the development of novel antihypertensive drugs with improved efficacy and safety profiles remains a critical area of research. This guide explores the potential blood pressure-lowering activity of a hypothetical compound, this compound, by examining key signaling pathways and experimental models relevant to the regulation of vascular tone and blood pressure. The mechanisms discussed are central to the action of many existing antihypertensive therapies and represent plausible targets for a new chemical entity like this compound.

Potential Mechanisms of Vasodilation and Blood Pressure Reduction

The primary mechanism by which a drug can lower blood pressure is through vasodilation, the relaxation of vascular smooth muscle cells (VSMCs). Several key signaling pathways can mediate this effect.

Nitric Oxide (NO) - cGMP Pathway

One of the most critical pathways in vasodilation involves nitric oxide (NO). Endothelial cells produce NO, which then diffuses into adjacent VSMCs. In VSMCs, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.[1][2][3]

A compound like this compound could potentially enhance this pathway by:

-

Increasing the expression or activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[4][5]

-

Directly stimulating sGC, independent of NO.

-

Inhibiting phosphodiesterases (PDEs) that degrade cGMP, thereby prolonging its vasodilatory signal.

Phosphodiesterase (PDE) Inhibition

As mentioned, phosphodiesterases are enzymes that break down cyclic nucleotides like cGMP and cAMP. Inhibition of PDE5, which is highly expressed in vascular smooth muscle, prevents the degradation of cGMP, leading to vasodilation. This is the mechanism of action for drugs like sildenafil. A compound like this compound could act as a PDE inhibitor, which would be a direct mechanism to lower blood pressure.

Adenosine Receptor Antagonism

Adenosine receptors, particularly the A1 subtype, are involved in cardiovascular regulation. While the effects are complex, antagonism of A1 receptors has been investigated for various cardiovascular conditions. For instance, the A1 receptor antagonist rolofylline has been studied in acute heart failure. The direct blood pressure-lowering effects of selective adenosine receptor antagonists are less established as a primary antihypertensive mechanism but could contribute to the overall cardiovascular profile of a drug.

Experimental Protocols for Preclinical Evaluation

To investigate the potential blood pressure-lowering activity of a novel compound like this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assessment of Vasodilation

Objective: To determine the direct effect of this compound on vascular tone.

Methodology: Isolated Tissue Bath Experiments

-

Tissue Preparation: Segments of arteries (e.g., rat aorta or porcine coronary arteries) are dissected and mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl.

-

Drug Administration: Increasing concentrations of this compound are added to the bath to generate a cumulative concentration-response curve.

-

Measurement: Changes in isometric tension are recorded to quantify the degree of relaxation.

Table 1: Hypothetical Dose-Response of this compound on Pre-contracted Aortic Rings

| This compound Concentration (µM) | % Relaxation (Mean ± SEM) |

| 0.01 | 5.2 ± 1.1 |

| 0.1 | 15.8 ± 2.3 |

| 1 | 45.3 ± 4.5 |

| 10 | 85.1 ± 3.8 |

| 100 | 98.6 ± 1.5 |

In Vivo Assessment of Blood Pressure

Objective: To evaluate the effect of this compound on systemic blood pressure in an animal model of hypertension.

Methodology: Spontaneously Hypertensive Rat (SHR) Model

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used genetic model of essential hypertension. Normotensive Wistar-Kyoto (WKY) rats serve as controls.

-

Drug Administration: this compound is administered orally or intravenously to conscious, freely moving rats.

-

Blood Pressure Monitoring: Blood pressure is continuously monitored using radiotelemetry or tail-cuff plethysmography.

-

Data Analysis: Changes in systolic, diastolic, and mean arterial pressure are recorded and analyzed over time.

Table 2: Hypothetical Effect of a Single Oral Dose of this compound (10 mg/kg) on Mean Arterial Pressure (MAP) in SHRs

| Time Post-Dose (hours) | Change in MAP (mmHg) (Mean ± SEM) |

| 0 | 0 ± 0.0 |

| 1 | -15.3 ± 2.1 |

| 2 | -25.8 ± 3.5 |

| 4 | -30.1 ± 4.2 |

| 8 | -18.5 ± 3.1 |

| 12 | -8.2 ± 2.0 |

| 24 | -2.1 ± 1.5 |

Elucidation of Mechanism of Action

Objective: To determine the involvement of the NO-cGMP pathway in this compound-induced vasodilation.

Methodology: In Vitro Vasodilation with Inhibitors

-

Experimental Setup: Isolated arterial rings are prepared as described in section 3.1.

-

Inhibitor Pre-treatment: Before adding this compound, the tissues are incubated with an inhibitor of eNOS (e.g., L-NAME) or an inhibitor of sGC (e.g., ODQ).

-

Concentration-Response: A concentration-response curve to this compound is generated in the presence of the inhibitor.

-

Analysis: A rightward shift in the concentration-response curve in the presence of the inhibitor would suggest the involvement of the NO-cGMP pathway.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound would be a critical determinant of its clinical utility. Key parameters to investigate include its absorption, distribution, metabolism, and excretion (ADME). Many antihypertensive drugs are metabolized by cytochrome P450 enzymes in the liver. Understanding the metabolic pathways of this compound would be essential to predict potential drug-drug interactions.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability (%) | 65 |

| Tmax (hours) | 1.5 |

| Half-life (hours) | 8 |

| Volume of Distribution (L/kg) | 2.5 |

| Primary Route of Elimination | Hepatic Metabolism (CYP3A4) |

Conclusion and Future Directions

While "this compound" remains a hypothetical compound at present, this guide outlines a rational and established approach to the initial research and development of a novel antihypertensive agent. The exploration of its effects on the NO-cGMP pathway, potential phosphodiesterase inhibition, and its in vivo efficacy in relevant animal models would form the cornerstone of a preclinical data package. Future research should focus on synthesizing and characterizing this compound, followed by the systematic execution of the described experimental protocols to elucidate its pharmacological profile and therapeutic potential.

References

- 1. Signaling Paradigms of H2S-Induced Vasodilation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress of Flavonoids Regulating Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of endothelial nitric oxide synthase and endothelin-1 expression by fluvastatin in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluvastatin upregulates inducible nitric oxide synthase expression in cytokine-stimulated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Phosphodiesterase Inhibition Pathway of Xanthine Derivatives: A Context for Flufylline

Introduction

The Role of Phosphodiesterases in Cellular Signaling

Phosphodiesterases are crucial regulators of signal transduction pathways.[2] By hydrolyzing the 3',5'-phosphodiester bond in cAMP and cGMP, they terminate the signaling cascades initiated by these second messengers. The levels of cAMP and cGMP within a cell are critical determinants of a wide range of physiological processes, including smooth muscle relaxation, cardiac muscle contraction, inflammation, and neurotransmission.[3] There are 11 known families of PDEs (PDE1-PDE11), each with distinct substrate specificities, tissue distributions, and regulatory properties.[2] This diversity allows for fine-tuned control of cyclic nucleotide signaling in different cell types and tissues.

Xanthine Derivatives as Phosphodiesterase Inhibitors

Xanthine and its derivatives, such as theophylline, pentoxifylline, and propentofylline, are competitive non-selective phosphodiesterase inhibitors.[4] By blocking the active site of PDEs, these compounds prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This elevation in cyclic nucleotide levels subsequently activates downstream effectors, primarily protein kinase A (PKA) and protein kinase G (PKG), resulting in a cascade of phosphorylation events that mediate the physiological response.

The general mechanism of action is depicted in the signaling pathway diagram below.

Quantitative Data on Xanthine Derivative PDE Inhibition

While specific IC50 values for this compound are not available, the following table summarizes the inhibitory potency of several related xanthine derivatives against different PDE isoforms. This data provides a comparative context for the potential activity of this compound.

| Xanthine Derivative | PDE Isoform | IC50 (µM) | Source |

| Propentofylline | PDE II (cGMP-stimulated) | 20 | |

| Pentoxifylline | PDE I (Ca2+/calmodulin-dependent) | Modest Inhibition | |

| Torbafylline | PDE I (Ca2+/calmodulin-dependent) | Selective Inhibition | |

| Theophylline | Non-selective | Varies by isoform |

Structure-Activity Relationship of Xanthine Derivatives

The structure-activity relationship (SAR) for xanthine derivatives as PDE inhibitors has been a subject of extensive research. The core xanthine scaffold can be modified at several positions to alter potency and selectivity for different PDE isoforms.

Key structural features influencing PDE inhibition include:

-

Substituents at N1, N3, and N7 positions: Alkyl groups and other moieties at these positions can significantly impact the affinity and selectivity for different PDE families.

-

Substitution at the C8 position: Modifications at this position can also modulate inhibitory activity.

For instance, propentofylline exhibits a marked selectivity towards the rolipram-sensitive PDE IV. Computational studies have suggested that for some xanthine derivatives, the distance between alkyl groups at the N1 and N3 positions correlates with PDE IV inhibitory activity.

Experimental Protocols for Assessing PDE Inhibition

The determination of the inhibitory activity of compounds like this compound against various PDE isoforms is typically conducted using in vitro enzyme assays. A common experimental workflow involves the following steps:

-

Isolation and Purification of PDE Isoforms: Recombinant human PDE enzymes are often used to ensure isoform specificity.

-

Enzyme Assay: The assay measures the hydrolysis of radiolabeled or fluorescently tagged cAMP or cGMP by the specific PDE isoform in the presence and absence of the inhibitor.

-

Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated to determine its potency.

The following diagram illustrates a typical workflow for a PDE inhibition assay.

References

- 1. Theophylline - Wikipedia [en.wikipedia.org]

- 2. Phosphodiesterases: Evolving Concepts and Implications for Human Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dissolving Flufylline for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufylline is a xanthine derivative with potential therapeutic applications. As with many novel compounds, establishing a reliable and reproducible protocol for its dissolution for in vivo studies is a critical step in preclinical research. The solubility and formulation of a drug can significantly impact its bioavailability and, consequently, the accuracy of efficacy and toxicology studies. This document provides a detailed protocol for determining the optimal solvent and method for dissolving this compound for in vivo administration, based on its chemical properties as a xanthine derivative and general best practices for preclinical formulations.

Due to the limited publicly available data on the specific solubility of this compound, this protocol emphasizes a systematic approach to vehicle screening to identify a suitable formulation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate solvents and anticipating potential formulation challenges.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄FN₅O₃ | PubChem[1] |

| Molecular Weight | 413.4 g/mol | PubChem[1] |

| IUPAC Name | 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | PubChem[1] |

| Appearance | Solid (predicted) | |

| Water Solubility | Poor (predicted based on structure) |

Experimental Protocol: Vehicle Screening for this compound Dissolution

The following protocol outlines a systematic approach to identify a suitable vehicle for the dissolution of this compound for in vivo studies.

Objective: To determine an appropriate solvent or solvent system that can dissolve this compound to a desired concentration for in vivo administration, while ensuring the vehicle is non-toxic and compatible with the chosen route of administration.

Materials:

-

This compound powder

-

A selection of biocompatible solvents and co-solvents (see Table 2)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Water bath or heating block

-

pH meter

-

Analytical balance

-

Microcentrifuge

-

HPLC or other suitable analytical method for concentration determination

Procedure:

-

Preliminary Solubility Assessment:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several clear vials.

-

Add a fixed volume (e.g., 100 µL) of each selected vehicle (see Table 2 for suggestions) to a separate vial.

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect for dissolution. Note any vehicles that readily dissolve the compound at this initial concentration.

-

-

Quantitative Solubility Determination:

-

For vehicles that showed promise in the preliminary assessment, prepare saturated solutions.

-

Add an excess amount of this compound to a known volume of the vehicle (e.g., 1 mL).

-

Agitate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A magnetic stirrer is recommended.

-

After the incubation period, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

-

Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC). This concentration represents the saturation solubility.

-

-

Optimization of Vehicle Composition:

-

If a single solvent is not sufficient to achieve the target concentration, explore co-solvent systems.

-

Based on the initial screening, combine promising solvents in various ratios (e.g., 10% to 50% of a co-solvent in an aqueous base).

-

Common co-solvent systems for poorly soluble compounds include combinations of water with PEG 300, PEG 400, propylene glycol, or ethanol. The addition of surfactants like Tween 80 or complexing agents such as cyclodextrins can also be investigated.

-

Repeat the quantitative solubility determination for promising co-solvent systems.

-

-

pH Adjustment:

-

For aqueous-based vehicles, the pH can significantly influence the solubility of compounds with ionizable groups.

-

Prepare solutions of this compound in the chosen vehicle and adjust the pH using biocompatible acids (e.g., HCl) or bases (e.g., NaOH) to determine the effect on solubility.

-

-

Stability Assessment:

-

Once a suitable vehicle and concentration are identified, assess the short-term stability of the formulation.

-

Prepare the this compound solution and store it under the intended experimental conditions (e.g., room temperature, 4°C).

-

Monitor the solution for any signs of precipitation or degradation at various time points (e.g., 0, 4, 8, 24 hours) visually and by analytical methods.

-

Recommended Starting Vehicles for Screening:

| Vehicle Category | Specific Examples | Suitability for Administration Routes |

| Aqueous Vehicles | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | Intravenous (IV), Intraperitoneal (IP), Oral (PO), Subcutaneous (SC) |

| Co-solvents | Polyethylene Glycol 300 (PEG 300), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol | IV, IP, PO, SC (often in combination with aqueous vehicles) |

| Surfactants | Tween® 80, Cremophor® EL | IV, IP, PO |

| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | IV, IP, PO, SC |

| Oils | Corn oil, Sesame oil | PO, SC, Intramuscular (IM) |

Signaling Pathway and Experimental Workflow

Mechanism of Action: this compound is a xanthine derivative. Compounds in this class, such as caffeine and theophylline, are known to act as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). Adenosine receptor antagonism can lead to the modulation of adenylyl cyclase activity and intracellular cyclic adenosine monophosphate (cAMP) levels. Phosphodiesterase inhibition results in an accumulation of cyclic nucleotides (cAMP and cGMP), which act as second messengers in numerous signaling pathways. These pathways are crucial in regulating various cellular processes, including inflammation, neurotransmission, and cell survival.

Caption: Putative signaling pathway of this compound.

The diagram above illustrates the potential mechanism of action of this compound as a xanthine derivative, involving the antagonism of adenosine receptors and inhibition of phosphodiesterase, leading to the modulation of the cAMP/PKA/CREB signaling pathway.

Caption: Experimental workflow for this compound dissolution.

This workflow diagram provides a step-by-step guide for the vehicle screening and preparation of this compound for in vivo experiments.

Conclusion

The successful execution of in vivo studies with novel compounds like this compound is highly dependent on the development of an appropriate and stable formulation. The protocols and information provided herein offer a systematic approach to identifying a suitable vehicle for this compound. By carefully screening a range of biocompatible solvents and optimizing the formulation, researchers can ensure consistent and reliable drug delivery, leading to more accurate and reproducible experimental outcomes. It is strongly recommended to conduct thorough stability and compatibility studies of the final formulation before proceeding with animal studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Flufylline

Introduction

Flufylline, a derivative of theophylline, is a compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices. The described method is based on established principles for the analysis of related xanthine derivatives and is suitable for researchers, scientists, and drug development professionals.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The stationary phase consists of a C18 column, which retains the analyte based on its hydrophobicity. An isocratic mobile phase, a mixture of an organic solvent and an acidic aqueous buffer, is used to elute this compound from the column. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in the table below.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric acid in Water (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm |

| Run Time | 10 minutes |

Chemicals and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Methanol (HPLC grade)

-

Ultrapure water

Preparation of Solutions

Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% orthophosphoric acid in water in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration prior to use.

Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

Sample Preparation Protocol

The choice of sample preparation method depends on the sample matrix. Below are protocols for common matrices.

Pharmaceutical Formulations (Tablets, Capsules)

-

Accurately weigh a quantity of the powdered tablets or capsules equivalent to 10 mg of this compound.

-

Transfer the powder to a 10 mL volumetric flask.

-

Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Biological Matrices (Plasma, Serum)

Protein Precipitation: [2]

-

To 200 µL of plasma or serum sample, add 400 µL of cold acetonitrile or methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Liquid-Liquid Extraction (LLE): [3]

-

To 500 µL of plasma or serum, add a suitable internal standard.

-

Add 2.5 mL of an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes and then centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject into the HPLC system.

Solid-Phase Extraction (SPE): [3]

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

-

Inject into the HPLC system.

Experimental Workflow

References

Application Notes and Protocols for the Use of Flufylline in Rodent Models of Asthma

Disclaimer: Direct experimental data on the use of Flufylline in rodent models of asthma is limited in the currently available scientific literature. The following application notes and protocols are based on the known mechanism of action of this compound as a phosphodiesterase (PDE) inhibitor and data from studies on other PDE inhibitors, such as theophylline and selective PDE4 inhibitors, in established rodent models of allergic asthma. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling. Rodent models of asthma, particularly the ovalbumin (OVA)-induced allergic asthma model, are widely used to study the pathophysiology of the disease and to evaluate the efficacy of new therapeutic agents.[1][2][3][4][5]